3'-Cyano-2-pyrrolidinomethyl benzophenone
CAS No.: 898774-23-7
Cat. No.: VC3871813
Molecular Formula: C19H18N2O
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898774-23-7 |
---|---|
Molecular Formula | C19H18N2O |
Molecular Weight | 290.4 g/mol |
IUPAC Name | 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile |
Standard InChI | InChI=1S/C19H18N2O/c20-13-15-6-5-8-16(12-15)19(22)18-9-2-1-7-17(18)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2 |
Standard InChI Key | UCOXMCLAYLFYTD-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N |
Canonical SMILES | C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3'-Cyano-2-pyrrolidinomethyl benzophenone belongs to the benzophenone family, featuring two benzene rings connected by a ketone group. The 3' position of one benzene ring is substituted with a cyano () group, while the 2 position of the adjacent ring is modified with a pyrrolidinomethyl moiety (-pyrrolidine) . The IUPAC name, 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile, reflects this substitution pattern.
The compound’s SMILES string, \text{C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N}, encodes its connectivity, and its InChIKey (UCOXMCLAYLFYTD-UHFFFAOYSA-N) provides a unique identifier for database searches .
Table 1: Key Identifiers and Descriptors
Property | Value | Source |
---|---|---|
CAS Registry Number | 898774-23-7 | |
Molecular Formula | ||
Molecular Weight | 290.4 g/mol | |
SMILES | \text{C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N} | |
XLogP3-AA | 3.3 |
Synthesis and Manufacturing
Synthetic Routes
While direct literature on the synthesis of 3'-cyano-2-pyrrolidinomethyl benzophenone is scarce, analogous benzophenone derivatives are typically prepared via Friedel-Crafts acylation or Ullmann coupling. A plausible route involves:
-
Introduction of the cyano group: Nitration of benzophenone followed by reduction and cyanation.
-
Pyrrolidinomethyl functionalization: Alkylation of a precursor with pyrrolidine in the presence of a formaldehyde source .
For example, VulcanChem’s entry for a related compound (3-cyano-4'-pyrrolidinomethyl benzophenone) highlights reflux conditions and palladium-catalyzed cross-coupling as potential steps. Similar methodologies could be adapted for the target compound.
Physicochemical Properties
Computed and Experimental Data
PubChem’s computational data provide insights into the compound’s behavior:
-
Hydrogen bond acceptors: 3 (ketone oxygen, cyano nitrogen, pyrrolidine nitrogen) .
-
Polar surface area: Estimated at 46.7 Ų, suggesting moderate permeability .
Table 2: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 3 | |
Rotatable Bond Count | 4 | |
Topological Polar Surface Area | 46.7 Ų (est.) |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume